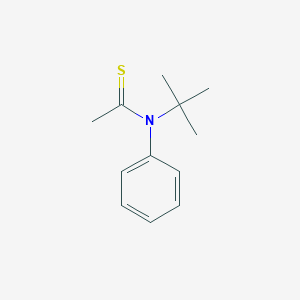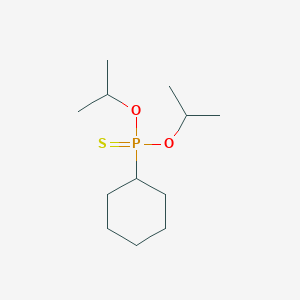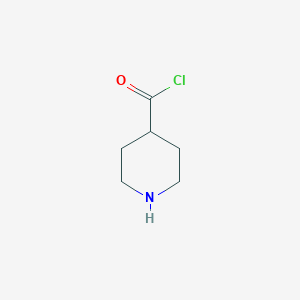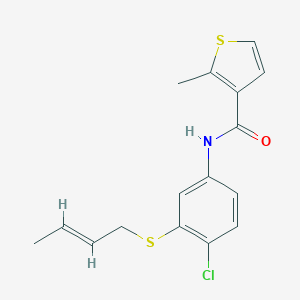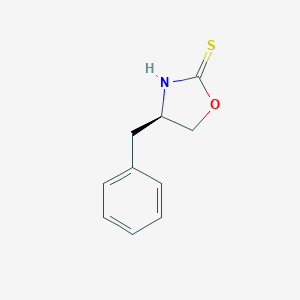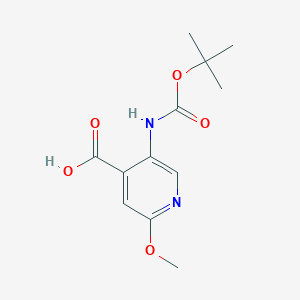
5-(Tert-butoxycarbonylamino)-2-methoxypyridine-4-carboxylic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-(Tert-butoxycarbonylamino)-2-methoxypyridine-4-carboxylic acid: is an organic compound that features a pyridine ring substituted with a tert-butoxycarbonylamino group, a methoxy group, and a carboxylic acid group
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 5-(tert-butoxycarbonylamino)-2-methoxypyridine-4-carboxylic acid typically involves the protection of the amino group with a tert-butoxycarbonyl (Boc) group. This can be achieved using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as sodium hydroxide or 4-dimethylaminopyridine (DMAP) in acetonitrile . The methoxy group can be introduced via methylation reactions, and the carboxylic acid group can be formed through oxidation reactions or by using carboxylation reagents .
Industrial Production Methods: Industrial production methods for this compound may involve continuous flow processes using microreactor systems, which offer enhanced efficiency, versatility, and sustainability compared to traditional batch processes . These methods allow for precise control over reaction conditions and can be scaled up for large-scale production.
化学反应分析
Types of Reactions: 5-(Tert-butoxycarbonylamino)-2-methoxypyridine-4-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group or further to a carbonyl group.
Reduction: The carboxylic acid group can be reduced to an alcohol or an aldehyde.
Substitution: The tert-butoxycarbonylamino group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Major Products:
Oxidation: Formation of hydroxyl or carbonyl derivatives.
Reduction: Formation of alcohol or aldehyde derivatives.
Substitution: Formation of various substituted pyridine derivatives.
科学研究应用
Chemistry: In organic synthesis, 5-(tert-butoxycarbonylamino)-2-methoxypyridine-4-carboxylic acid is used as a building block for the synthesis of more complex molecules. Its protected amino group allows for selective reactions without interference from the amino functionality .
Biology and Medicine: This compound can be used in the development of pharmaceuticals, particularly in the design of drugs that target specific biological pathways. Its structure allows for modifications that can enhance drug efficacy and selectivity .
Industry: In the chemical industry, this compound can be used in the production of specialty chemicals and intermediates for various applications, including agrochemicals and materials science .
作用机制
The mechanism of action of 5-(tert-butoxycarbonylamino)-2-methoxypyridine-4-carboxylic acid involves its interaction with specific molecular targets and pathways. The tert-butoxycarbonylamino group can be selectively deprotected under acidic conditions, revealing the free amino group, which can then participate in further chemical reactions . The methoxy and carboxylic acid groups can also interact with various enzymes and receptors, influencing biological activity .
相似化合物的比较
5-Amino-2-methoxypyridine-4-carboxylic acid: Lacks the tert-butoxycarbonyl protection, making it more reactive.
5-(Methoxycarbonylamino)-2-methoxypyridine-4-carboxylic acid: Features a methoxycarbonyl protecting group instead of tert-butoxycarbonyl.
5-(Tert-butoxycarbonylamino)-2-hydroxypyridine-4-carboxylic acid: Has a hydroxyl group instead of a methoxy group.
Uniqueness: The presence of the tert-butoxycarbonylamino group in 5-(tert-butoxycarbonylamino)-2-methoxypyridine-4-carboxylic acid provides unique stability and reactivity characteristics, making it a valuable intermediate in organic synthesis. Its combination of functional groups allows for diverse chemical transformations and applications .
属性
IUPAC Name |
2-methoxy-5-[(2-methylpropan-2-yl)oxycarbonylamino]pyridine-4-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2O5/c1-12(2,3)19-11(17)14-8-6-13-9(18-4)5-7(8)10(15)16/h5-6H,1-4H3,(H,14,17)(H,15,16) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YSPBACAUWGFVRJ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=CN=C(C=C1C(=O)O)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N2O5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20376739 |
Source


|
| Record name | 5-[(tert-Butoxycarbonyl)amino]-2-methoxypyridine-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20376739 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
268.27 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
183741-86-8 |
Source


|
| Record name | 5-[(tert-Butoxycarbonyl)amino]-2-methoxypyridine-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20376739 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

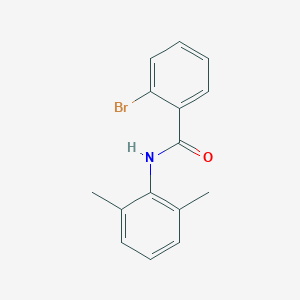

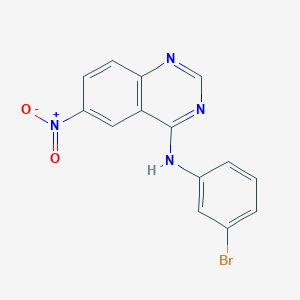
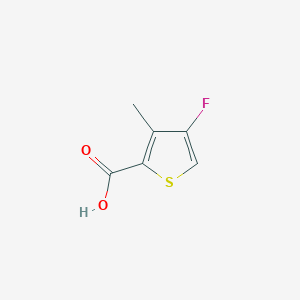
![1-(3-hydroxy-8-azabicyclo[3.2.1]octan-8-yl)ethanone](/img/structure/B64983.png)
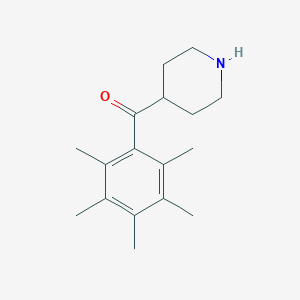
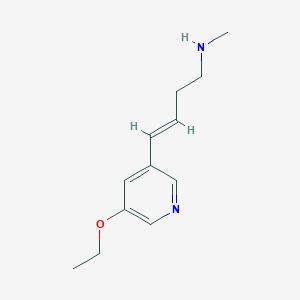
![Ethyl 1H-benzo[d]imidazole-7-carboxylate](/img/structure/B64990.png)
